2-Methyl-3-oxoadipate

Enzyme specificity β-Ketoadipate pathway CoA-transferase

2-Methyl-3-oxoadipate (2-methyl-3-oxohexanedioic acid; C₇H₁₀O₅; MW 174.15) is a methyl-substituted dicarboxylic acid and a pathway-specific intermediate in the bacterial degradation of methylaromatics and chloromethylaromatics. It is produced from 5-methylmaleylacetate by maleylacetate reductase (EC 1.3.1.32) and is catalogued as KEGG COMPOUND C18307 and ChEBI 81658.

Molecular Formula C7H10O5
Molecular Weight 174.15 g/mol
Cat. No. B1263234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-oxoadipate
Molecular FormulaC7H10O5
Molecular Weight174.15 g/mol
Structural Identifiers
SMILESCC(C(=O)CCC(=O)O)C(=O)O
InChIInChI=1S/C7H10O5/c1-4(7(11)12)5(8)2-3-6(9)10/h4H,2-3H2,1H3,(H,9,10)(H,11,12)
InChIKeyDBHGTJWNUJZZOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3-oxoadipate in Microbial Degradation Research: A Specialist Intermediate for Modified β-Ketoadipate Pathway Studies


2-Methyl-3-oxoadipate (2-methyl-3-oxohexanedioic acid; C₇H₁₀O₅; MW 174.15) is a methyl-substituted dicarboxylic acid and a pathway-specific intermediate in the bacterial degradation of methylaromatics and chloromethylaromatics. It is produced from 5-methylmaleylacetate by maleylacetate reductase (EC 1.3.1.32) and is catalogued as KEGG COMPOUND C18307 and ChEBI 81658 [1]. Unlike the ubiquitous 3-oxoadipate, which serves as the convergence point of the classical β-ketoadipate pathway, 2-methyl-3-oxoadipate only arises in organisms that degrade 2,4-dichlorotoluene and related compounds via the modified ortho-cleavage route, making it a highly specific biomarker and research tool [2].

Why 3-Oxoadipate or 4-Methyl-3-oxoadipate Cannot Substitute for 2-Methyl-3-oxoadipate in Research and Industrial Workflows


The position of the methyl substituent on the adipate backbone is the single decisive factor governing enzyme recognition and metabolic routing. The standard β-ketoadipate pathway enzyme 3-oxoadipate:succinyl-CoA transferase (EC 2.8.3.6) efficiently processes 3-oxoadipate (Km = 0.4 mM) but completely fails to convert 2-methyl-3-oxoadipate [1]. Meanwhile, 4-methyl-3-oxoadipate is accepted by a dedicated, phylogenetically distinct CoA-transferase system (MmlFG) encoded by the mml operon in Pseudomonas reinekei MT1, a system absent in organisms that generate 2-methyl-3-oxoadipate [2]. Consequently, substituting 3-oxoadipate or 4-methyl-3-oxoadipate for 2-methyl-3-oxoadipate in any experimental system will produce qualitatively different—and scientifically misleading—results.

Quantitative Differentiation Evidence for 2-Methyl-3-oxoadipate Against Its Closest Analogs


Complete Inertness Toward 3-Oxoadipate:Succinyl-CoA Transferase Versus Productive Turnover of 3-Oxoadipate and Partial Activity with 4-Methyl-3-oxoadipate

Purified 3-oxoadipate:succinyl-CoA transferase from Pseudomonas sp. strain B13 (heterotetramer A₂B₂, 120 kDa, pH optimum 8.4) showed no detectable conversion of 2-methyl-3-oxoadipate under standard assay conditions, whereas the natural substrate 3-oxoadipate exhibited a Km of 0.4 mM and full conversion to 3-oxoadipyl-CoA [1]. The 4-methyl regioisomer displayed measurable activity, while 2-oxoadipate and 3-oxoglutarate were characterized as poor substrates [1]. This positional specificity is also recorded in the BRENDA database, where 2-methyl-3-oxoadipate is explicitly listed as a non-substrate for EC 2.8.3.6 [2].

Enzyme specificity β-Ketoadipate pathway CoA-transferase Substrate profiling

Precursor Affinity at Maleylacetate Reductase: 5-Methylmaleylacetate (Leading to 2-Methyl-3-oxoadipate) Shows 2.5-Fold Better Affinity Than 2-Methylmaleylacetate (Leading to 5-Methyl-3-oxoadipate)

Maleylacetate reductase (EC 1.3.1.32) from Pseudomonas sp. strain B13 exhibits a clear rank order of Km values for methyl-substituted maleylacetates: 5-methylmaleylacetate (Km = 0.11–0.13 mM, the direct precursor of 2-methyl-3-oxoadipate) shows approximately 2.5-fold higher affinity than 2-methylmaleylacetate (Km = 0.27–0.37 mM, which yields the regioisomeric product 5-methyl-3-oxoadipate) and approximately 2.5–3-fold higher affinity than 3-methylmaleylacetate (Km = 0.29–0.37 mM) [1][2]. Unsubstituted maleylacetate has a Km of 0.058 mM, indicating that even the most favorable methyl substitution (5-position) still reduces affinity approximately 2-fold relative to the parent compound [2]. The methyl substituent effect on affinity follows the order: 2-position ≥ 3-position >> 5-position [1].

Enzyme kinetics Maleylacetate reductase Structure-activity relationship Methyl substitution

NADH Stoichiometry: Formation of 2-Methyl-3-oxoadipate Consumes 1 NADH Equivalent Versus 2 NADH Equivalents Required for 2-Chloro-Substrate Processing

The conversion of 5-methylmaleylacetate to 2-methyl-3-oxoadipate by maleylacetate reductase consumes exactly 1 mole of NADH per mole of substrate [1]. In contrast, maleylacetates bearing a halogen substituent at the 2-position (e.g., 2-chloromaleylacetate, 2-bromomaleylacetate) require 2 moles of NADH per mole of substrate: the first equivalent drives reductive dehalogenation with chloride or bromide elimination, generating a transient dehalogenated maleylacetate intermediate, and the second equivalent reduces the double bond to yield the corresponding 3-oxoadipate derivative [1]. This 1:1 versus 2:1 stoichiometric difference is mechanistically diagnostic and has practical implications for cofactor regeneration costs in biocatalytic processes.

Redox stoichiometry Dehalogenation Maleylacetate reductase Biocatalysis

Dichotomous Metabolic Fate: 2-Methyl-3-oxoadipate Is a Dead-End Metabolite in the Standard Pathway Whereas 4-Methyl-3-oxoadipate Is Processed by a Dedicated Catabolic Operon

In Pseudomonas reinekei MT1, deletion of the mmlC (thiolase), mmlF, or mmlG (CoA-transferase subunits) genes results in measurable accumulation of 4-methyl-3-oxoadipate, directly confirming its role as a channeled intermediate in the mml-encoded modified 3-oxoadipate pathway [1]. By contrast, no analogous dedicated catabolic operon has been identified for 2-methyl-3-oxoadipate, and its accumulation in Pseudomonas sp. strain B13 is solely attributable to the innate inability of the standard 3-oxoadipate:succinyl-CoA transferase to process it—defining it as a metabolic dead-end in organisms lacking an alternative route [2]. This functional asymmetry is reinforced by the fact that 4-methyl-3-oxoadipate acts as a transcriptional inducer of the mml operon, whereas no such regulatory role has been reported for the 2-methyl isomer [1].

Metabolic engineering Gene deletion Methylaromatic degradation mml operon

Research and Industrial Application Scenarios for 2-Methyl-3-oxoadipate


Negative Control for 3-Oxoadipate:Succinyl-CoA Transferase Activity Assays

When validating or characterizing 3-oxoadipate:succinyl-CoA transferase activity—whether in purified enzyme preparations, cell lysates, or engineered strains—2-methyl-3-oxoadipate serves as the definitive negative control. Unlike 4-methyl-3-oxoadipate, which exhibits residual activity and can confound specificity determinations, 2-methyl-3-oxoadipate is completely inert (0% conversion) while sharing the same core structure and physicochemical properties as the natural substrate 3-oxoadipate (Km = 0.4 mM) [1]. This binary on/off behavior enables unambiguous discrimination between specific transferase activity and background noise.

Pathway-Specific Metabolite Standard for 2,4-Dichlorotoluene Biodegradation Studies

2-Methyl-3-oxoadipate is the signature intermediate of the 2,4-dichlorotoluene degradation pathway, formed via 5-methylmaleylacetate reduction by maleylacetate reductase (EC 1.3.1.32) [1]. For environmental monitoring, bioremediation assessment, or flux analysis in methylaromatic-degrading consortia, this compound provides a pathway-specific biomarker that is not produced during degradation of non-methylated aromatics (which yield 3-oxoadipate) or 4-methylaromatics (which yield 4-methyl-3-oxoadipate). Its detection unambiguously confirms the operation of the modified ortho-cleavage route for 2,4-dichlorotoluene [2].

Substrate for Maleylacetate Reductase Specificity Profiling: Isolating Non-Dehalogenating Reductase Activity

When profiling the substrate specificity of maleylacetate reductase isoforms or engineered variants, 5-methylmaleylacetate (the immediate precursor of 2-methyl-3-oxoadipate) is the optimal methyl-substituted probe substrate. Its Km of 0.11–0.13 mM is the lowest among all methyl-substituted maleylacetates, and its conversion proceeds with a clean 1:1 NADH stoichiometry—unlike 2-chloromaleylacetate, which consumes 2 NADH equivalents and releases chloride [1]. This allows researchers to separately quantify the reductase's double-bond reduction activity without the confounding contribution of reductive dehalogenation.

Metabolic Engineering: Defined Pathway Block in Synthetic Methylaromatic Catabolism

In synthetic biology projects aiming to construct or rewire methylaromatic degradation pathways, 2-methyl-3-oxoadipate occupies a unique strategic position. Because it is completely rejected by the standard 3-oxoadipate:succinyl-CoA transferase (unlike both 3-oxoadipate and 4-methyl-3-oxoadipate) [1], and because no naturally occurring dedicated operon for its further processing has been identified [2], it functions as a guaranteed metabolic block. Engineers can exploit this property to accumulate the compound as a pathway intermediate for extraction, to create selection markers, or to decouple upstream and downstream pathway modules.

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